molecular formula C9H18O3 B3297031 Pentanoic acid, 3-hydroxybutyl ester CAS No. 89457-28-3

Pentanoic acid, 3-hydroxybutyl ester

Cat. No. B3297031
CAS RN: 89457-28-3
M. Wt: 174.24 g/mol
InChI Key: HYUMSLQCRHTZEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of γ-valerolactone and formic acid with a bifunctional catalyst .

Mechanism of Action

The mechanism of action for the formation of esters involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, typically a strong acid .

Safety and Hazards

While specific safety and hazard information for “Pentanoic acid, 3-hydroxybutyl ester” is not available, general precautions for handling similar compounds include avoiding heat, sparks, open flames, and other ignition sources. Personal protective equipment should be worn, and eating, drinking, or smoking should be avoided when using the product .

Future Directions

The future directions in the study of “Pentanoic acid, 3-hydroxybutyl ester” and similar compounds could involve exploring more sustainable and green processes for their synthesis. For instance, a study demonstrated a green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid using a bifunctional catalyst .

properties

IUPAC Name

3-hydroxybutyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-9(11)12-7-6-8(2)10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUMSLQCRHTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30753890
Record name 3-Hydroxybutyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30753890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybutyl pentanoate

CAS RN

89457-28-3
Record name 3-Hydroxybutyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30753890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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